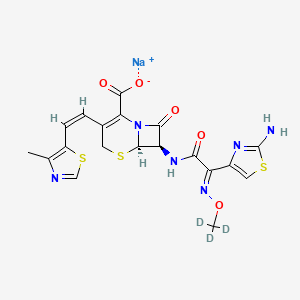

Cefditoren Acid-d3 Sodium Salt

CAS No.:

Cat. No.: VC18385748

Molecular Formula: C19H17N6NaO5S3

Molecular Weight: 531.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H17N6NaO5S3 |

|---|---|

| Molecular Weight | 531.6 g/mol |

| IUPAC Name | sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

| Standard InChI | InChI=1S/C19H18N6O5S3.Na/c1-8-11(33-7-21-8)4-3-9-5-31-17-13(16(27)25(17)14(9)18(28)29)23-15(26)12(24-30-2)10-6-32-19(20)22-10;/h3-4,6-7,13,17H,5H2,1-2H3,(H2,20,22)(H,23,26)(H,28,29);/q;+1/p-1/b4-3-,24-12+;/t13-,17-;/m1./s1/i2D3; |

| Standard InChI Key | VFUMWBZIKOREOO-WGQFWKFWSA-M |

| Isomeric SMILES | [2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)/C=C\C4=C(N=CS4)C)C(=O)[O-].[Na+] |

| Canonical SMILES | CC1=C(SC=N1)C=CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+] |

Introduction

Synthesis and Characterization

The synthesis of Cefditoren Acid-d3 Sodium Salt involves deuterium incorporation during the methoxyimino group formation. Using deuterated methanol () in the methoxylation step ensures selective labeling at the methoxy position . Post-synthesis, the compound is purified via reverse-phase chromatography and characterized using:

-

Nuclear Magnetic Resonance (NMR): Confirms deuterium integration and structural integrity.

-

High-Resolution Mass Spectrometry (HRMS): Validates the molecular weight (531.58 g/mol) and isotopic purity .

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: Ensures consistency with the non-deuterated form’s absorbance profile .

Analytical Data Table

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 531.58 g/mol | |

| Solubility (DMSO) | Comparable to cefditoren sodium | |

| Storage Conditions | 4°C, protected from moisture |

Pharmacokinetic and Analytical Applications

As an internal standard, Cefditoren Acid-d3 Sodium Salt eliminates matrix effects in liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example, in plasma samples, it co-elutes with native cefditoren, allowing accurate quantification via standard curves . Studies utilizing this compound demonstrate linear detection ranges from 0.1–50 µg/mL, with intra- and inter-day precision values <10% .

Case Study: Pharmacokinetic Profiling

In a murine model, deuterated cefditoren enabled precise measurement of pharmacokinetic parameters:

Comparative Analysis: Deuterated vs. Non-Deuterated Forms

| Parameter | Cefditoren Acid-d3 Sodium Salt | Cefditoren Sodium |

|---|---|---|

| Molecular Weight | 531.58 g/mol | 528.56 g/mol |

| Primary Use | Analytical internal standard | Therapeutic agent |

| β-Lactamase Stability | Not applicable | High stability |

| Detection in MS | 532.58 | 529.56 |

The 3 Da mass difference ensures distinct ion peaks in mass spectra, critical for avoiding signal overlap .

Challenges and Considerations

-

Isotopic Purity: Requires rigorous synthesis control to prevent residual protiated impurities, which could skew quantification .

-

Cost: Deuterated reagents increase production costs, limiting accessibility for some laboratories .

-

Storage: Degradation risks necessitate adherence to recommended storage conditions (-20°C for long-term stability) .

Future Directions

Research opportunities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume